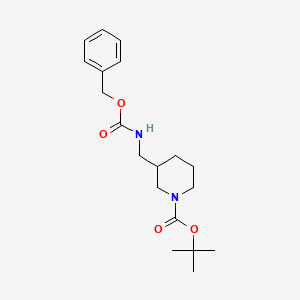![molecular formula C15H18N2O B8698215 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine
描述
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an amine group at the 2-position and a benzyl ether group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-(1-Methylethyl)benzyl alcohol with a suitable pyridine derivative under basic conditions to form the benzyl ether linkage.
Amination: The next step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
化学反应分析
Types of Reactions
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl ether group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or benzyl ether positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl ether group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine core but differ in their substitution patterns and biological activities.
Imidazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the benzyl ether moiety further differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.
属性
分子式 |
C15H18N2O |
|---|---|
分子量 |
242.32 g/mol |
IUPAC 名称 |
3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C15H18N2O/c1-11(2)13-7-5-12(6-8-13)10-18-14-4-3-9-17-15(14)16/h3-9,11H,10H2,1-2H3,(H2,16,17) |
InChI 键 |
YBFGPKSMCFOMQS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)COC2=C(N=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

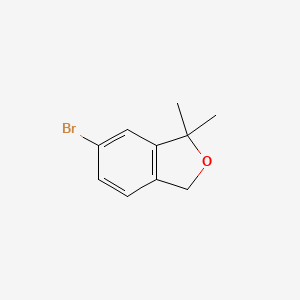
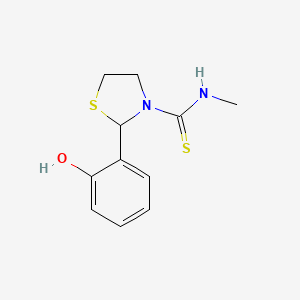
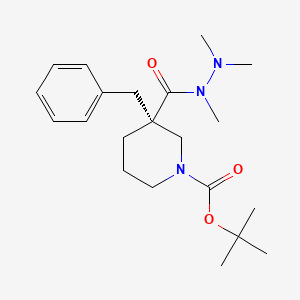
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline](/img/structure/B8698147.png)
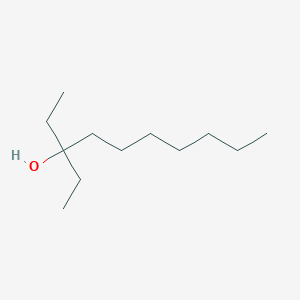
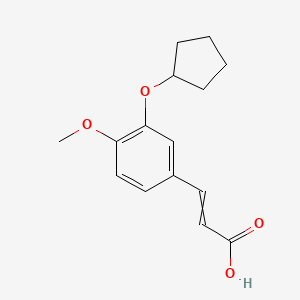
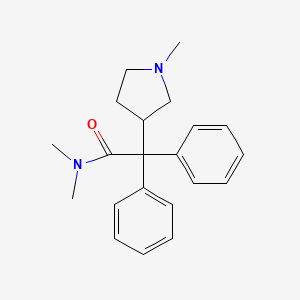
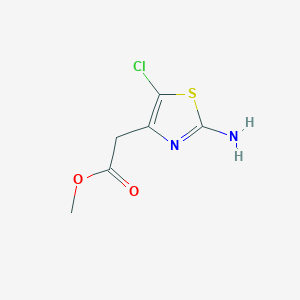
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methyl-](/img/structure/B8698184.png)
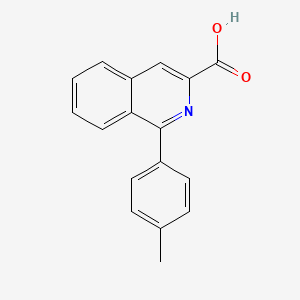
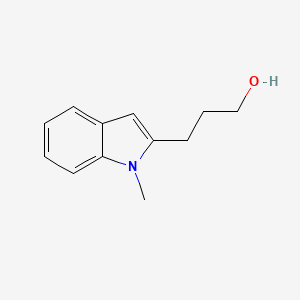
![5-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8698207.png)
